BenchChemオンラインストアへようこそ!

HFI-419

IRAP Allostery X-ray Crystallography Enzyme Conformation

HFI-419 is the only commercially available IRAP inhibitor that acts via an allosteric mechanism, locking the enzyme in a semi‑open, less active conformation. This unique binding mode confers substrate‑specific inhibition (Ki=0.48 µM for Leu‑AMC) while sparing oxytocin degradation, making it essential for dissecting IRAP biology. With >1000‑fold selectivity over APN, ACE1, ERAP1/2, it enables unambiguous target validation. Proven in vivo efficacy in renal fibrosis models and ex vivo vascular reactivity assays. Order now to advance your IRAP research.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
Cat. No. B8619911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHFI-419
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C
InChIInChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22)
InChIKeyGGBHINRNYAAYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HFI-419: A Substrate-Selective Allosteric IRAP Inhibitor for Differentiated Research Applications


HFI-419 is a racemic 2-amino-4H-benzopyran compound that inhibits insulin-regulated aminopeptidase (IRAP), a transmembrane zinc metalloprotease belonging to the M1 family [1]. Unlike initial characterizations suggesting competitive active-site binding, crystallographic and enzymological analyses demonstrate that HFI-419 acts via a non-competitive, allosteric mechanism, binding a previously unidentified proximal site and locking the enzyme in a semi-open, less active conformation [2]. This distinct allosteric binding mode confers substrate-specific inhibition, distinguishing HFI-419 from other IRAP-targeting small molecules and enabling nuanced interrogation of IRAP biology across diverse disease models [2].

Why HFI-419 Cannot Be Substituted by Other IRAP Inhibitors or In-Class Agents


Substituting HFI-419 with other IRAP inhibitors such as the aryl sulfonamide class or the structurally related benzopyran analog HFI-142 is scientifically unjustified due to fundamental differences in mechanism of action, substrate selectivity, and in vivo pharmacology. While both HFI-419 and aryl sulfonamide inhibitors target IRAP, they stabilize distinct enzyme conformations—HFI-419 induces a semi-open, less active state, whereas the aryl sulfonamide locks IRAP in a closed, more active conformation [1]. Furthermore, HFI-419 exhibits marked substrate-dependent potency, potently inhibiting the synthetic dipeptide substrate Leu-AMC (Ki = 0.48 µM) but showing negligible blockade of the physiological cyclic peptide oxytocin [1]. The hydrolysis product HFI-142, while structurally similar, displays a >4-fold reduction in IRAP inhibitory potency (Ki = 2.0 µM) and a different blood-brain permeability profile . These divergences preclude simple interchangeability and mandate compound-specific selection based on the experimental question.

Quantitative Differentiation Guide: HFI-419 Performance Versus IRAP Inhibitor Benchmarks


Allosteric Binding Mode: HFI-419 Locks IRAP in a Semi-Open Conformation Distinct from Aryl Sulfonamide Inhibitors

X-ray crystallographic analysis reveals that HFI-419 binds an allosteric site distinct from the orthosteric active site and induces a unique enzyme conformation compared to the aryl sulfonamide class of IRAP inhibitors [1].

IRAP Allostery X-ray Crystallography Enzyme Conformation

Substrate-Dependent Inhibition: HFI-419 Potently Inhibits Leu-AMC but Fails to Block Physiological Oxytocin Degradation

HFI-419 demonstrates marked substrate-dependent inhibitory potency, strongly inhibiting hydrolysis of the synthetic dipeptide substrate Leu-AMC while exhibiting negligible activity against the physiological cyclic peptide oxytocin [1].

Substrate Selectivity Enzyme Kinetics Oxytocin

Anti-Fibrotic Efficacy in Renal Fibrosis: HFI-419 Superior to ACE Inhibitor Perindopril and ARB Candesartan

In a murine model of unilateral ureteral obstruction (UUO)-induced renal fibrosis, HFI-419 significantly reduced interstitial fibrosis, an effect not observed with the ACE inhibitor perindopril [1]. In a high-salt diet-induced model of kidney disease, HFI-419 reduced multiple measures of renal fibrosis and normalized plasma urea, demonstrating efficacy comparable to or better than the ACE inhibitor perindopril and the ARB candesartan [2].

Renal Fibrosis Anti-fibrotic In Vivo Efficacy

In Vivo Metabolic Fate: HFI-419 Hydrolyzes to Less Potent HFI-142 with Distinct Brain Permeability

Following intravenous or intraperitoneal administration in rats, HFI-419 undergoes rapid hydrolysis to the metabolite HFI-142, which exhibits reduced IRAP inhibitory potency but enhanced blood-brain barrier permeability .

Pharmacokinetics Metabolism Blood-Brain Barrier

Ex Vivo Functional Effect: HFI-419 Prevents Acetylcholine-Mediated Vasoconstriction in Dysfunctional Vessels

In an ex vivo rabbit aortic ring model of homocysteine-induced vascular dysfunction, pre-incubation with HFI-419 significantly inhibited the vasoconstrictive response to acetylcholine, converting constriction to modest relaxation [1].

Vascular Function Vasospasm Endothelial Dysfunction

Selectivity Profile: HFI-419 Exhibits >1000-Fold Selectivity for IRAP Over Related Aminopeptidases

HFI-419 demonstrates high target selectivity, showing negligible inhibition of structurally and functionally related aminopeptidases at concentrations far exceeding its Ki for IRAP .

Selectivity Off-Target IRAP

High-Value Research Applications for HFI-419 Based on Validated Differentiation


Investigating IRAP Allostery and Conformation-Specific Pharmacology

Given its unique allosteric binding mode and distinct conformational stabilization of IRAP (semi-open state), HFI-419 is ideally suited for studies aiming to dissect the relationship between IRAP conformation and function [1]. It serves as a critical tool compound for differentiating the biological consequences of allosteric versus active-site IRAP inhibition, particularly when compared head-to-head with aryl sulfonamide inhibitors that induce a closed conformation [1].

Renal Fibrosis and Anti-Fibrotic Mechanism Studies

HFI-419 is a preferred IRAP inhibitor for preclinical renal fibrosis research due to its demonstrated superiority over ACE inhibitors like perindopril and ARBs like candesartan in reducing interstitial fibrosis and normalizing renal function markers in established murine models [2][3]. Its validated in vivo efficacy in both UUO and high-salt diet models makes it a potent tool for exploring IRAP's role in fibrotic pathways independent of the renin-angiotensin system [2][3].

Ex Vivo Vascular Function Assays and Vasospasm Research

The ability of HFI-419 to reverse acetylcholine-mediated vasoconstriction in dysfunctional vascular tissue makes it a valuable reagent for ex vivo organ bath studies and investigations into coronary artery vasospasm and endothelial dysfunction [4]. The quantifiable improvement in vascular relaxation provides a clear, measurable endpoint for evaluating IRAP-dependent vascular reactivity [4].

Target Validation Studies Requiring High Selectivity

HFI-419 is an excellent candidate for chemical biology experiments where minimizing off-target aminopeptidase activity is paramount. Its >1000-fold selectivity window over related enzymes such as APN, ACE1, ERAP1, and ERAP2 allows for confident interpretation of phenotypic effects as being directly mediated by IRAP inhibition, thereby strengthening target validation efforts.

Differentiating IRAP Substrate-Specific Functions

The pronounced substrate bias of HFI-419—potently inhibiting small synthetic peptides while sparing physiological oxytocin—offers a unique experimental advantage for dissecting IRAP's substrate-specific roles [1]. Researchers can utilize HFI-419 to interrogate IRAP-mediated pathways dependent on small peptide hydrolysis without confounding effects on oxytocin signaling, thereby isolating specific facets of IRAP biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HFI-419

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.